{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol
CAS No.:
Cat. No.: VC18038508
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | (5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methanol |
| Standard InChI | InChI=1S/C9H11N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-4,13H,5H2,1-2H3 |
| Standard InChI Key | GUWWYWFQKXLEMP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=NC=C(N12)CO)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure consists of an imidazo[1,2-a]pyrimidine system, a bicyclic arrangement formed by fusing imidazole and pyrimidine rings. The 5- and 7-methyl groups enhance steric protection and electronic stabilization, while the 3-hydroxymethyl group introduces polarity, improving solubility in protic solvents. The molecular formula (C₉H₁₁N₃O) and weight (177.20 g/mol) reflect a compact yet functionalized architecture suitable for modular derivatization.
Comparative Structural Analysis
When compared to (3-Methylimidazo[1,2-a]pyridin-5-yl)methanol (PubChem CID: 76849662), which features a pyridine ring instead of pyrimidine, key differences emerge . The additional nitrogen atom in the pyrimidine ring of {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol increases hydrogen-bonding capacity and aromatic electron density, potentially enhancing interactions with biological targets .
Synthesis Methods
Strategic Route Design
The synthesis of {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol involves multi-step protocols emphasizing regioselective functionalization. A plausible route begins with the condensation of 4,6-dimethylpyrimidin-2-amine with α-bromoacetaldoxime to form the imidazole ring, followed by hydroxymethylation at position 3 using formaldehyde under basic conditions. Catalysts such as palladium or copper may facilitate cross-coupling reactions for introducing methyl groups, though specific conditions remain proprietary.
Optimization Challenges
Key challenges include avoiding overalkylation at the electron-rich pyrimidine nitrogen atoms and ensuring chemoselective hydroxymethylation. Phase-transfer catalysis (e.g., triethylbenzyl ammonium chloride) and controlled pH conditions, as demonstrated in the synthesis of related N-benzylindole derivatives, could improve yields . For example, reactions conducted in dichloromethane with aqueous NaOH achieve 80–85% yields for analogous intermediates .
Applications in Research
Medicinal Chemistry
The compound’s structural motifs align with pharmacophores targeting microbial enzymes and viral polymerases. While direct biological data are unavailable, pyrazolo[1,5-a]pyrimidines bearing methyl and aryl groups exhibit potent inhibition of Mycobacterium tuberculosis ATP synthase (MIC = 0.12–0.25 µg/mL) . Similarly, 3-aralkylthiomethylimidazo[1,2-b]pyridazines demonstrate anti-cytomegalovirus activity, underscoring the therapeutic potential of related heterocycles .
Materials Science
The hydroxymethyl group enables covalent grafting onto polymeric matrices or metal-organic frameworks (MOFs), suggesting applications in catalytic support or sensor development. Functionalization via esterification or etherification could tailor hydrophilicity for specific industrial processes.
Research Findings and Future Directions
Current Knowledge Gaps
No peer-reviewed studies directly investigate {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol’s biological or physicochemical properties. Existing data derive from structural analogs and vendor-supplied descriptions, highlighting the need for empirical validation .
Proposed Investigations
-
Synthetic Chemistry: Develop one-pot methodologies using flow reactors to enhance scalability.
-
Biological Screening: Evaluate antimicrobial, antiviral, and anticancer activity in collaboration with academic labs.
-
ADMET Profiling: Assess metabolic stability using human liver microsomes and cytotoxicity in HEK293 cells .
-
Computational Modeling: Perform molecular docking against tuberculosis ATP synthase (PDB: 6RW1) to predict binding affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume